Dodecapeptide AR71

MIA Dimerization Protein-Protein Interaction Fluorescence Polarization

Dodecapeptide AR71 (Ac-FHWRYPLPLPGQ-NH2, CAS 1247945-70-5) is a synthetic 12-amino acid peptide that functions as a specific inhibitor of the Melanoma Inhibitory Activity (MIA) protein. Unlike small-molecule MIA inhibitors or other peptide-based approaches, AR71 acts through a distinct mechanism: it binds to the MIA dimerization domain, preventing the formation of functional MIA homodimers which are essential for MIA's pro-metastatic and immunosuppressive activities.

Molecular Formula C36H66N12O10
Molecular Weight 827.0 g/mol
Cat. No. B15599426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecapeptide AR71
Molecular FormulaC36H66N12O10
Molecular Weight827.0 g/mol
Structural Identifiers
InChIInChI=1S/C36H66N12O10/c1-17(2)12-24(45-31(54)23(10-9-11-41-36(39)40)44-30(53)22(37)15-28(52)43-21(8)50)32(55)46-25(13-18(3)4)33(56)47-26(14-19(5)6)34(57)48-29(20(7)49)35(58)42-16-27(38)51/h17-20,22-26,29,49H,9-16,37H2,1-8H3,(H2,38,51)(H,42,58)(H,44,53)(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H4,39,40,41)(H,43,50,52)/t20-,22+,23+,24+,25+,26+,29+/m1/s1
InChIKeyLZBOPXNGJNJLGP-DCIXBICZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dodecapeptide AR71 for MIA Inhibition in Melanoma Research: Compound Profile and Procurement Guide


Dodecapeptide AR71 (Ac-FHWRYPLPLPGQ-NH2, CAS 1247945-70-5) is a synthetic 12-amino acid peptide that functions as a specific inhibitor of the Melanoma Inhibitory Activity (MIA) protein [1]. Unlike small-molecule MIA inhibitors or other peptide-based approaches, AR71 acts through a distinct mechanism: it binds to the MIA dimerization domain, preventing the formation of functional MIA homodimers which are essential for MIA's pro-metastatic and immunosuppressive activities [2]. This unique mode of action—direct protein-protein interaction inhibition—positions AR71 as a critical tool compound for dissecting MIA-dependent pathways in melanoma progression and for validating MIA as a therapeutic target [3].

Why Standard MIA-Targeting Compounds Cannot Substitute for Dodecapeptide AR71 in Specialized Research


Generic substitution with other MIA-targeting agents or structurally similar dodecapeptides is not scientifically justified for research requiring specific MIA dimerization inhibition. AR71's activity is exquisitely dependent on its precise sequence (Ac-FHWRYPLPLPGQ-NH2), which was rationally designed to disrupt the MIA-MIA homodimer interface [1]. Control dodecapeptides with different sequences (e.g., Ac-VSNYKFYSTTSS-NH2 and Ac-YNLPKVSSNLSP-NH2) fail to displace MIA dimers or inhibit MIA function, demonstrating that the peptide's inhibitory activity is not a general property of 12-mer peptides but a sequence-specific interaction [2]. Furthermore, alternative MIA inhibition strategies (e.g., antisense oligonucleotides or small-molecule approaches targeting downstream pathways) operate through entirely different mechanisms and do not replicate the direct, dimerization-disrupting effect of AR71, which is essential for studies focused on the functional consequences of MIA dimerization per se [3].

Quantitative Evidence: Dodecapeptide AR71 Performance Metrics vs. Control Peptides in MIA Functional Assays


Direct Disruption of MIA Dimerization: AR71 Outperforms Sequence-Scrambled Control Peptides in HTFP Assay

AR71 directly and specifically interferes with the MIA-MIA homodimer interaction, a mechanism not observed with two other dodecapeptides of different sequences [1]. In a high-throughput fluorescence polarization (HTFP) assay, AR71 at 1.6 µM displaced surface-bound MIA-Ru(bpy)3 from immobilized MIA-biotin, resulting in a significant decrease in the normalized fluorescence polarization signal [2]. In contrast, MIA-binding control peptides 1 (Ac-VSNYKFYSTTSS-NH2) and 2 (Ac-YNLPKVSSNLSP-NH2) at the same concentration (1.6 µM) did not affect the FP signal, demonstrating that the dimer-disrupting activity is unique to the AR71 sequence [3].

MIA Dimerization Protein-Protein Interaction Fluorescence Polarization

Functional Neutralization of MIA-Induced Invasion: AR71 Abolishes Pro-Metastatic Activity In Vitro

AR71 completely neutralizes the pro-invasive effect of exogenous MIA on melanoma cells, whereas control peptides fail to inhibit this activity [1]. In Boyden chamber invasion assays using Mel-Im human melanoma cells, pre-incubation of MIA (200 ng/mL) with AR71 (1 µM) resulted in complete inhibition of MIA-enhanced cell invasion, reducing the invasion rate to baseline levels [2]. Importantly, AR71 alone (1 µM) did not affect baseline migratory behavior, confirming that the observed effect is specifically due to MIA inhibition rather than direct cytotoxicity or general anti-migratory activity [3]. Control peptides 1 and 2 at equivalent concentrations did not neutralize MIA activity, demonstrating the functional specificity of AR71 [4].

Cell Invasion Boyden Chamber MIA Neutralization

In Vivo Reduction of Hepatic Metastasis: AR71 Treatment Significantly Decreases Metastatic Burden in Murine Model

Systemic administration of AR71 significantly reduces the formation of hepatic metastases in a murine model of melanoma metastasis, providing direct evidence of in vivo efficacy [1]. Wild-type B16 murine melanoma cells were injected into the spleens of Bl/6N mice (n=8 per group), and AR71 (2.5 mg/kg every 24 hours) or solvent control was administered intravenously for 9 days [2]. Histological analysis revealed a significant reduction in the average number of hepatic metastases in AR71-treated mice compared to untreated control mice (p<0.05) [3]. This reduction was accompanied by increased numbers of CD3+ T-lymphocytes and elevated caspase-3-mediated apoptosis within the metastatic lesions, indicating that AR71 not only inhibits metastasis formation but also reverses MIA-mediated immunosuppression in the tumor microenvironment [4].

Hepatic Metastasis In Vivo Efficacy Melanoma Model

Enhanced Anti-Tumor Immune Response: AR71 Increases NK Cell Infiltration in Metastatic Lesions

Inhibition of MIA by AR71 reverses immunosuppression in the tumor microenvironment, leading to increased infiltration of natural killer (NK) cells into metastatic lesions [1]. In a separate study evaluating the immunomodulatory effects of AR71, mice bearing hepatic metastases treated with AR71 exhibited a significant increase in the number of NK cells within the metastatic livers compared to untreated controls [2]. This finding complements the observation of increased CD3+ T-cell infiltration in the primary study and demonstrates that AR71 treatment restores multiple arms of the anti-tumor immune response that are normally suppressed by MIA [3].

Immunosuppression NK Cells Tumor Microenvironment

Optimal Research Applications for Dodecapeptide AR71: Where Its Differentiated Profile Delivers Maximum Scientific Value


Mechanistic Studies of MIA Dimerization and Downstream Signaling in Melanoma Progression

Researchers investigating the structural and functional requirements of MIA dimerization should select AR71 as the tool compound of choice [1]. Unlike genetic knockdown approaches (siRNA, shRNA) or antisense strategies, AR71 allows for acute, dose-dependent, and reversible inhibition of MIA function without altering total MIA protein levels, enabling precise temporal control in experimental designs [2]. The availability of inactive control peptides (e.g., Ac-VSNYKFYSTTSS-NH2) that share the same length and similar physicochemical properties but lack inhibitory activity provides robust negative controls for discerning specific on-target effects from non-specific peptide artifacts [3]. This application is particularly valuable for co-immunoprecipitation studies, NMR-based structural analyses of the MIA dimer interface, and high-content screening assays for compounds that modulate MIA dimerization.

Preclinical Validation of MIA as a Therapeutic Target in Metastatic Melanoma Models

For research programs focused on target validation or preclinical proof-of-concept studies, AR71 offers a pharmacologically tractable tool to inhibit MIA function in vivo [1]. The compound has demonstrated significant reduction in hepatic metastasis burden in an established murine model when administered intravenously at 2.5 mg/kg every 24 hours for 9 days, providing a benchmark dosing regimen for replication studies [2]. This in vivo activity, combined with its ability to enhance immune cell infiltration into tumors, makes AR71 a superior alternative to genetic models (e.g., MIA knockout mice) for studies requiring temporal control of target inhibition or for assessing the impact of MIA blockade on established metastatic lesions [3]. Procurement of AR71 from reputable peptide vendors ensures batch-to-batch consistency in sequence, purity, and bioactivity, which is critical for reproducible in vivo pharmacology studies.

Combination Therapy Studies Exploring Synergy Between MIA Inhibition and Checkpoint Immunotherapy

Given AR71's dual mechanism of action—direct inhibition of metastasis and reversal of MIA-mediated immunosuppression—it is ideally suited for combination studies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) [1]. The observed increase in CD3+ T-lymphocytes and NK cell infiltration in AR71-treated metastatic lesions suggests that MIA inhibition may prime the tumor microenvironment for enhanced responsiveness to checkpoint blockade [2]. Researchers designing such combination studies should prioritize AR71 over non-selective MIA inhibitors or indirect modulators, as AR71's direct disruption of the MIA dimer ensures that observed synergistic effects can be confidently attributed to on-target MIA inhibition [3]. Standardized procurement of AR71 from validated sources is essential to maintain consistent compound integrity across multiple experimental arms and replicates.

Development of High-Throughput Screening Assays for Novel MIA Dimerization Inhibitors

AR71 serves as a validated positive control and benchmark compound for high-throughput screening (HTS) campaigns aimed at identifying novel small-molecule or peptidomimetic inhibitors of MIA dimerization [1]. The HTFP assay described in the primary literature, which utilizes AR71 to displace MIA-Ru(bpy)3 from immobilized MIA-biotin, provides a robust, quantitative, and scalable platform for screening compound libraries [2]. AR71's well-characterized inhibitory activity (significant displacement at 1.6 µM) and the availability of sequence-scrambled negative control peptides make it an indispensable reagent for assay development, validation, and quality control [3]. For industrial screening programs, consistent procurement of high-purity AR71 is non-negotiable to avoid batch-to-batch variability that could compromise assay reproducibility and lead to false-positive or false-negative hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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